molecular formula C16H16N2O2 B185587 3-methyl-N'-(3-methylbenzoyl)benzohydrazide CAS No. 59646-36-5

3-methyl-N'-(3-methylbenzoyl)benzohydrazide

Cat. No. B185587
CAS RN: 59646-36-5
M. Wt: 268.31 g/mol
InChI Key: GYFCOKOXDQWIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-(3-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been investigated for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain.

Biochemical And Physiological Effects

3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has also been shown to modulate the activity of various enzymes and receptors involved in inflammation and pain. In addition, 3-methyl-N'-(3-methylbenzoyl)benzohydrazide has been shown to possess antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide. One direction is to investigate its potential as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a neuroprotective agent. Furthermore, the development of new synthetic methods for 3-methyl-N'-(3-methylbenzoyl)benzohydrazide could lead to the discovery of new analogs with improved biological activities.

Synthesis Methods

The synthesis of 3-methyl-N'-(3-methylbenzoyl)benzohydrazide involves the reaction between 3-methylbenzoylhydrazine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

CAS RN

59646-36-5

Product Name

3-methyl-N'-(3-methylbenzoyl)benzohydrazide

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-methyl-N'-(3-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)15(19)17-18-16(20)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

GYFCOKOXDQWIOA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC(=C2)C

Other CAS RN

59646-36-5

Origin of Product

United States

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